molecular formula C14H22O4 B018693 2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal CAS No. 112101-73-2

2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal

Cat. No.: B018693
CAS No.: 112101-73-2
M. Wt: 254.32 g/mol
InChI Key: KEFIGZIQAGNFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal is a specialized organic compound of significant interest in synthetic and medicinal chemistry research. This molecule features an acetal group, which serves as a protected form of an aldehyde, a highly reactive and versatile functional group. The primary research value of this reagent lies in its role as a protected aldehyde building block and synthetic intermediate. The diethyl acetal moiety is a common protecting group that masks the aldehyde functionality, allowing chemists to perform reactions on other parts of the molecule, such as the ethoxyphenoxy ring system, under basic or nucleophilic conditions that would otherwise be incompatible with a free aldehyde. The 2-ethoxyphenoxy (ortho-ethoxyphenoxy) substituent is a structurally distinct feature often explored in the development of fragrance compounds, pharmaceutical intermediates, and functional materials. In research settings, this compound can be readily deprotected under mild acid-catalyzed conditions to regenerate the reactive aldehyde group, which can then participate in a wide array of subsequent transformations, including nucleophilic additions, condensations, and reduction/oxidation sequences. This makes it a valuable precursor for the systematic synthesis of more complex target molecules, particularly those where the 2-ethoxyphenoxy motif is critical for biological activity or material properties. Its application is strictly for research and development purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2,2-diethoxyethoxy)-2-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-4-15-12-9-7-8-10-13(12)18-11-14(16-5-2)17-6-3/h7-10,14H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFIGZIQAGNFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50553753
Record name 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112101-73-2
Record name 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene can be synthesized through the reaction of diethyl chloroacetate with ethylene glycol . The reaction typically involves the use of a catalyst and is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The process includes mixing the reactants, adding a catalyst, and conducting the reaction under specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

2-(2-Ethoxyphenoxy)acetaldehyde diethyl acetal serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo reactions such as hydrolysis and condensation makes it valuable for creating more complex molecules.

Key Reactions :

  • Hydrolysis : The acetal can be hydrolyzed to yield the corresponding aldehyde, which can then participate in further reactions.
  • Condensation Reactions : It can react with nucleophiles to form new carbon-carbon bonds, leading to the synthesis of diverse organic frameworks.

Pharmaceutical Applications

Research indicates that derivatives of this compound may exhibit biological activity, particularly as potential drug candidates. Its structure allows for modifications that could enhance pharmacological properties.

  • Antimicrobial Activity : Compounds derived from this acetal have been investigated for their antimicrobial properties, showing efficacy against various bacterial strains.
  • Anticancer Potential : Some studies suggest that modifications of this compound may inhibit cancer cell proliferation, making it a candidate for further drug development.

Materials Science

In materials science, this compound is explored for its role in producing polymers and resins. Its chemical structure allows it to act as a cross-linking agent or a modifier in polymer formulations.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, indicating its potential use in developing new antimicrobial agents.

Case Study 2: Synthesis of Novel Compounds

Researchers utilized this compound as a starting material to synthesize new phenolic compounds with enhanced biological activities. The synthesized compounds were evaluated for their antioxidant and anti-inflammatory properties, demonstrating promising results.

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene involves its interaction with molecular targets and pathways in chemical reactions. The ethoxy groups in the compound can undergo nucleophilic attack, leading to the formation of various intermediates and products. The compound’s stability and reactivity are influenced by the presence of the ethoxy groups, which can be converted to aldehyde groups under acidic conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Acetals are broadly classified by their substituents, which dictate reactivity and applications. Below is a comparison of 2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
This compound 112101-73-2 C₁₄H₂₀O₄ 252.30 2-ethoxyphenoxy, diethoxy Pharmaceutical intermediates
Acetaldehyde Diethyl Acetal 105-57-7 C₆H₁₄O₂ 118.17 Diethoxy Flavoring agent (ethereal, nutty notes) , solvent
Benzeneacetaldehyde Diethyl Acetal 6314-97-2 C₁₂H₁₈O₂ 194.27 Phenyl, diethoxy Perfumery, aromatic synthesis
2-(3-Bromophenoxy)acetaldehyde Diethyl Acetal 204452-94-8 C₁₂H₁₇BrO₃ 289.17 3-bromophenoxy, diethoxy Precursor for benzofuran aldehydes
2-(Perfluoro-N-octyl)acetaldehyde Diethyl Acetal 133377-48-7 C₁₄H₁₃F₁₇O₂ 536.22 Perfluorooctyl, diethoxy Fluorinated surfactant/material synthesis

Reactivity and Stability

  • Equilibrium Dynamics: Acetaldehyde Diethyl Acetal (CAS 105-57-7) exists in equilibrium with acetaldehyde and ethanol, influenced by pH and alcohol content. In spirits (40–50% ABV), only 15–20% of acetaldehyde forms the acetal, limiting its flavor contribution . This equilibrium is less pronounced in this compound due to steric hindrance from the bulky ethoxyphenoxy group, enhancing its stability .
  • Synthetic Pathways: Unlike Acetaldehyde Diethyl Acetal, which forms via acid-catalyzed reactions , this compound is synthesized through nucleophilic substitution, as seen in analogues like 2-(2-Methoxyethoxy)acetaldehyde Diethyl Acetal (91.7% yield using sodium methoxide ).

Physical Properties

  • Solubility: Acetaldehyde Diethyl Acetal exhibits high solubility in ethanol and water (44.0 g/L at 25°C) , whereas this compound is likely less water-soluble due to its hydrophobic aromatic substituent.
  • Boiling Points : Simple acetals like Acetaldehyde Diethyl Acetal boil at 102.7°C , while bulkier derivatives (e.g., 2-(Perfluoro-N-octyl)acetaldehyde Diethyl Acetal) have higher boiling points (98.5°C at 10 mmHg) .

Biological Activity

2-(2-Ethoxyphenoxy)acetaldehyde diethyl acetal is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its unique structural properties, which enable it to interact with various biological targets. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C14_{14}H18_{18}O4_{4}
  • CAS Number : 112101-73-2
  • Molecular Weight : 250.29 g/mol

The biological activity of this compound primarily revolves around its interaction with specific enzymes and cellular pathways:

  • Enzyme Inhibition :
    • The compound exhibits significant inhibitory activity against α-glucosidase , an enzyme involved in carbohydrate metabolism. By inhibiting this enzyme, the compound slows down the breakdown of carbohydrates, leading to reduced glucose absorption in the intestines .
  • Cellular Effects :
    • Studies suggest that this compound may also have antioxidant properties, which could protect cells from oxidative stress and damage.
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies indicate that the compound has acceptable physicochemical properties with low toxicity, making it a potential candidate for drug development.

Biological Activity Data

Activity Type Details
α-Glucosidase Inhibition Reduces postprandial blood glucose levels by slowing carbohydrate digestion.
Antioxidant Potential Protects against oxidative stress in cellular environments.
Toxicity Profile Exhibits low toxicity in preliminary studies, indicating safety for further research.

Case Studies and Research Findings

  • Inhibition Studies :
    • Research demonstrated that this compound effectively inhibited α-glucosidase activity in vitro, leading to a significant decrease in glucose absorption rates in model organisms. This suggests potential applications in managing diabetes and metabolic disorders .
  • Antioxidant Activity :
    • In cellular assays, the compound showed a capacity to scavenge free radicals, indicating its role as an antioxidant agent. This property may contribute to its protective effects against various diseases linked to oxidative stress.
  • Pharmacological Applications :
    • Given its dual action as an enzyme inhibitor and antioxidant, there is ongoing research into the compound's use as a therapeutic agent for conditions such as diabetes and cardiovascular diseases. Its ability to modulate glucose metabolism positions it as a promising candidate for further clinical investigation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal, and what reaction conditions are critical for yield optimization?

  • Answer : The synthesis typically involves multi-step etherification and acetalization reactions. For example, intermediate compounds like 2-methoxybenzoic acid may undergo esterification with ethylene glycol under acidic conditions (e.g., H₂SO₄ catalysis) to form a phenoxyethanol derivative. Subsequent reaction with diethyl acetal precursors under anhydrous conditions (e.g., using molecular sieves) is critical to avoid hydrolysis. Temperature control (40–60°C) and inert atmospheres (N₂/Ar) are recommended to stabilize reactive intermediates .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Answer : Despite its non-hazardous GHS classification, standard precautions include:

  • Use of impervious gloves (nitrile or neoprene) and safety goggles to prevent skin/eye contact.
  • Work in a fume hood to minimize inhalation risks.
  • Avoid contact with oxidizing agents or strong acids to prevent decomposition .

Q. Which analytical techniques are most suitable for characterizing this compound and verifying its purity?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or gas chromatography-mass spectrometry (GC-MS) are preferred for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly for acetal proton signals (~4.5–5.5 ppm) and ethoxy group resonances (~1.2–1.4 ppm for CH₃) .

Advanced Research Questions

Q. How can researchers address instability issues observed in the aldehyde precursor during synthesis?

  • Answer : The aldehyde precursor (2-(2-Ethoxyphenoxy)acetaldehyde) is highly unstable. Stabilization strategies include:

  • Storage at –20°C under nitrogen.
  • Immediate derivatization (e.g., acetal formation) post-synthesis.
  • Use of stabilizers like hydroquinone to inhibit oxidation .

Q. How should contradictory data regarding the compound’s hazard classification (non-hazardous vs. flammable) be reconciled in experimental design?

  • Answer : Discrepancies arise from differences in purity, solvent systems, or decomposition byproducts. Researchers should:

  • Conduct a full risk assessment using SDS from multiple suppliers.
  • Perform flammability testing (e.g., flash point analysis) for solvent-containing formulations .

Q. What methodologies are recommended for assessing occupational exposure to this compound in research environments?

  • Answer : Biomonitoring via urinary metabolites (e.g., alkoxyacetic acids) using LC-MS/MS provides sensitivity. Air sampling with activated charcoal tubes, followed by GC analysis, quantifies airborne exposure. Regular medical surveillance for ocular/skin irritation is advised .

Q. How can the compound’s ether-acetal structure be leveraged in drug delivery system design?

  • Answer : The acetal group’s pH-sensitive hydrolysis enables controlled drug release. For example, conjugation with anticancer agents (e.g., doxorubicin) via ester linkages can enhance tumor-targeted delivery. Stability studies in simulated physiological buffers (pH 4.5–7.4) are critical for optimizing release kinetics .

Q. What experimental approaches are suitable for studying environmental degradation pathways of this compound?

  • Answer : Hydrolysis and photolysis studies under controlled conditions:

  • Hydrolysis: Incubate in buffered solutions (pH 3–9) at 25–50°C; analyze degradation products via LC-MS.
  • Photolysis: Expose to UV light (λ = 254–365 nm) and monitor breakdown using high-resolution MS. Key metabolites include 2-(2-Ethoxyphenoxy)acetic acid and glyoxylic acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal
Reactant of Route 2
Reactant of Route 2
2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.